4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide
Description
This compound features a piperidine core linked via a methyl group to a 3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine moiety, with an additional N-[(4-fluorophenyl)methyl]carboxamide substituent. The piperidine ring, a six-membered heterocyclic amine, is a well-established pharmacophore in medicinal chemistry, often associated with anti-secretory, anti-ulcer, and antimicrobial activities . Fluorine atoms at the para positions of both phenyl groups may enhance metabolic stability and lipophilicity, as seen in related fluorinated analogs .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O2/c25-20-5-1-17(2-6-20)15-27-24(32)29-13-11-18(12-14-29)16-30-23(31)10-9-22(28-30)19-3-7-21(26)8-4-19/h1-10,18H,11-16H2,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKJNGDUXHTSQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide (CAS No. 338782-63-1) is a member of the piperidine derivatives family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 391.22 g/mol. The presence of fluorine atoms enhances its pharmacological properties, such as metabolic stability and lipophilicity.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an inhibitor of checkpoint kinases CHK1 and CHK2 , which are critical in the DNA damage response pathway. By inhibiting these kinases, the compound may enhance the efficacy of chemotherapy by preventing cancer cells from repairing DNA damage effectively. This mechanism suggests a promising avenue for developing cancer therapies that could improve treatment outcomes for patients undergoing chemotherapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . Research indicates that derivatives containing the pyridazinone ring exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
Preliminary studies indicate potential anti-inflammatory activities associated with this compound. The structural features suggest possible interactions through hydrogen bonding and hydrophobic interactions, which could modulate the activity of target proteins involved in inflammatory responses.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity to these targets, leading to modulation of their activity. The piperidine ring contributes to structural stability and overall pharmacokinetic properties.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- CHK Inhibition : A study demonstrated that related piperidine derivatives significantly inhibited CHK1 and CHK2 activity in vitro, leading to increased sensitivity of cancer cells to DNA-damaging agents .
- Antimicrobial Testing : A series of pyridazine derivatives were tested against various bacterial strains, showing effective inhibition at low concentrations .
- Inflammation Models : In vivo models indicated that compounds with similar structures reduced inflammation markers significantly compared to control groups .
Data Summary
The following table summarizes key biological activities and findings related to the compound:
Comparison with Similar Compounds
Heterocyclic Core Influence
The target compound’s dihydropyridazinone ring differs from Compound A’s dihydropyrimidine () and Compound B’s pyridazine (). Dihydropyridazinone’s conjugated system may improve binding affinity to targets requiring planar recognition, whereas pyrimidine or pyridazine cores could alter solubility and metabolic pathways.
Piperidine Modifications and Pharmacophore Role
The piperidine moiety in the target compound is critical, as seen in Compound D , where the basic nitrogen is essential for antimalarial activity . Similarly, Compound E demonstrates that piperidine-containing derivatives outperform morpholine analogs in antifungal activity, likely due to improved interactions with fungal enzymes . In contrast, Compound C ’s piperidine-based carboxamide derivatives show negligible effects on blood pressure, suggesting context-dependent activity .
Substituent Effects
Therapeutic Implications
Meanwhile, Compound E’s antifungal superiority highlights possible antimicrobial uses . However, the lack of explicit activity data for the target compound necessitates further empirical validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
